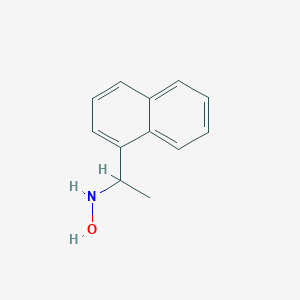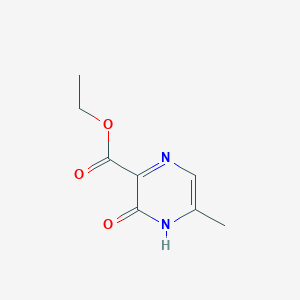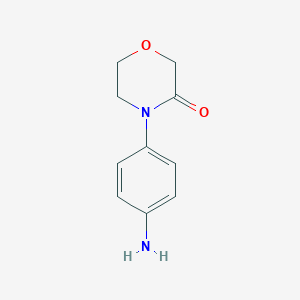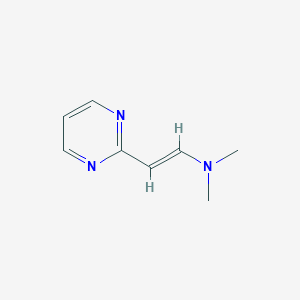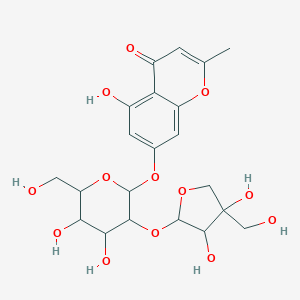
Schumanniofioside B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Schumanniofioside B is a natural product that belongs to the class of flavonoids. It is extracted from the roots of the plant Schumannia thollonii, which is found in the African rainforests. Schumanniofioside B has gained significant attention in the scientific community due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of Schumanniofioside B is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways. Schumanniofioside B has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival. It has also been found to activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in the regulation of cell growth and differentiation. Additionally, Schumanniofioside B has been shown to inhibit the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is involved in the regulation of cell survival and proliferation.
Effets Biochimiques Et Physiologiques
Schumanniofioside B has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Schumanniofioside B has also been found to reduce the levels of inflammatory cytokines, such as IL-6 and TNF-α. In addition, Schumanniofioside B has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Schumanniofioside B is that it is a natural product, which makes it a potentially safer alternative to synthetic drugs. It is also readily available from natural sources, which makes it easier to obtain for laboratory experiments. However, one of the limitations of Schumanniofioside B is that it is a complex molecule, which makes its synthesis challenging. In addition, its low solubility in water makes it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of Schumanniofioside B. One of the directions is to investigate its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and oxidative stress. Another direction is to study its mechanism of action in more detail, in order to identify potential targets for drug development. Additionally, further studies are needed to optimize the synthesis method of Schumanniofioside B, in order to make it more accessible for laboratory experiments.
Méthodes De Synthèse
Schumanniofioside B is extracted from the roots of Schumannia thollonii. The extraction process involves grinding the roots into a fine powder and then subjecting it to solvent extraction. The extract is then purified using chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC). The purified compound is then characterized using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Applications De Recherche Scientifique
Schumanniofioside B has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. Schumanniofioside B has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to scavenge free radicals and protect cells from oxidative damage. In addition, Schumanniofioside B has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propriétés
Numéro CAS |
128396-16-7 |
|---|---|
Nom du produit |
Schumanniofioside B |
Formule moléculaire |
C21H26O13 |
Poids moléculaire |
486.4 g/mol |
Nom IUPAC |
7-[3-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-methylchromen-4-one |
InChI |
InChI=1S/C21H26O13/c1-8-2-10(24)14-11(25)3-9(4-12(14)31-8)32-19-17(16(27)15(26)13(5-22)33-19)34-20-18(28)21(29,6-23)7-30-20/h2-4,13,15-20,22-23,25-29H,5-7H2,1H3 |
Clé InChI |
OGFNUFDEKOXFRJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C(C=C(C=C2O1)OC3C(C(C(C(O3)CO)O)O)OC4C(C(CO4)(CO)O)O)O |
SMILES canonique |
CC1=CC(=O)C2=C(C=C(C=C2O1)OC3C(C(C(C(O3)CO)O)O)OC4C(C(CO4)(CO)O)O)O |
Synonymes |
2-methyl-5,7-dihydroxychromone 7-O-beta-glucopyranosyl(1-2)apiofuranoside schumanniofioside B |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Fluoropyrido[1,2-a]benzimidazole](/img/structure/B139959.png)
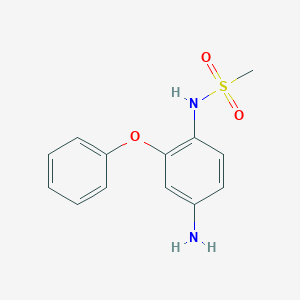
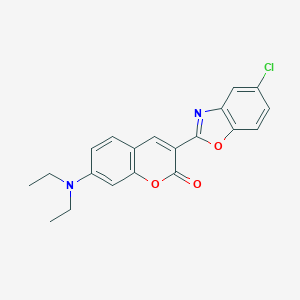
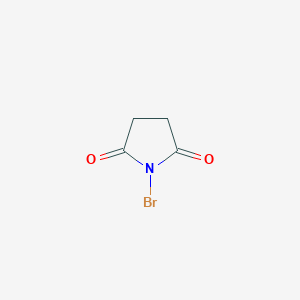
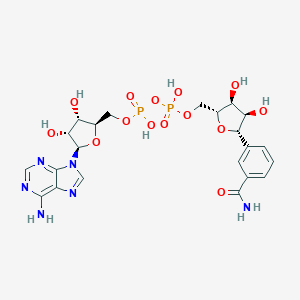
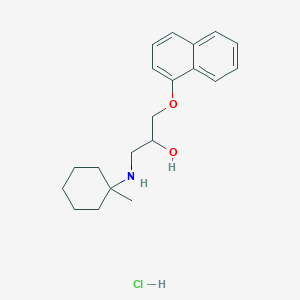
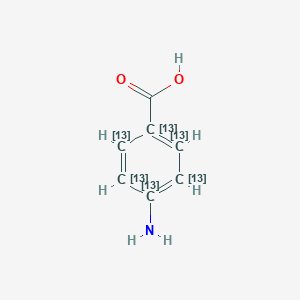
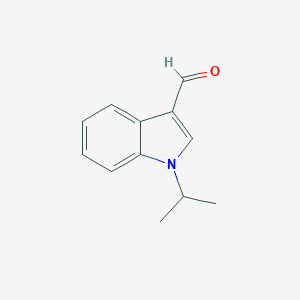
![2-Methyl-1-[2-[(2-methyl-2-prop-2-ynylsulfanylpropyl)amino]anilino]propane-2-thiol](/img/structure/B139971.png)
